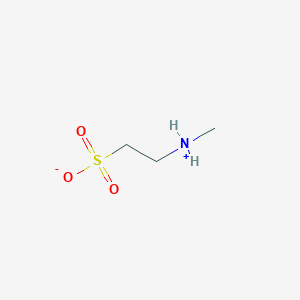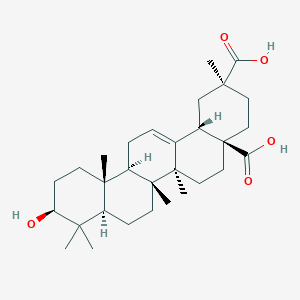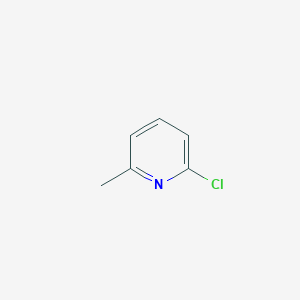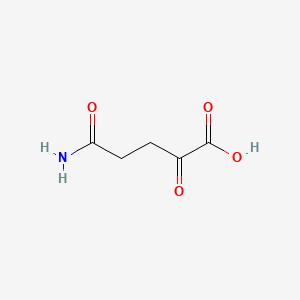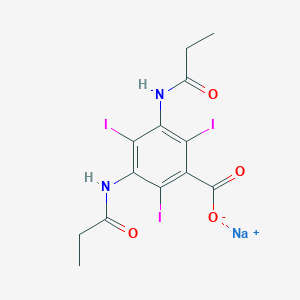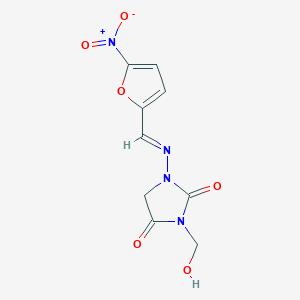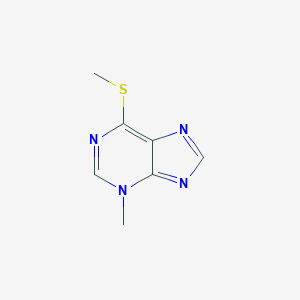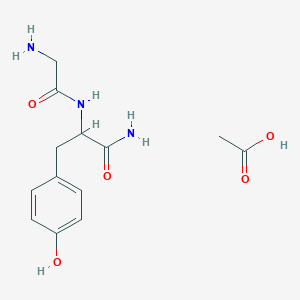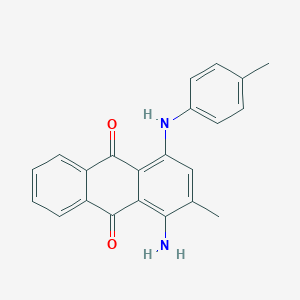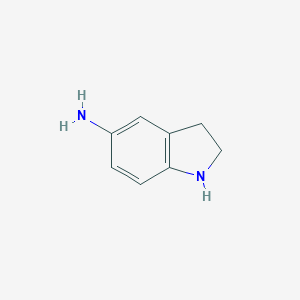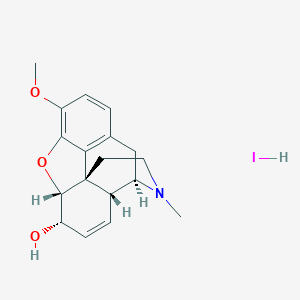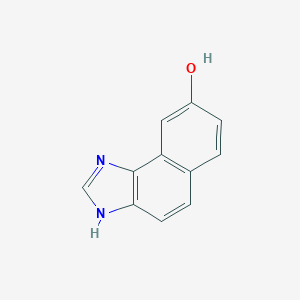
Naphth(1,2-d)imidazol-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth(1,2-d)imidazol-8-ol, also known as NDIM, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. NDIM is a derivative of naphthalene and imidazole, and its unique structure makes it a promising candidate for drug development, catalysis, and material sciences. In
Wissenschaftliche Forschungsanwendungen
Naphth(1,2-d)imidazol-8-ol has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. Naphth(1,2-d)imidazol-8-ol has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Naphth(1,2-d)imidazol-8-ol has also been investigated for its catalytic properties. It has been shown to catalyze various reactions, including oxidation, reduction, and cross-coupling reactions. Naphth(1,2-d)imidazol-8-ol-based catalysts have been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
In addition, Naphth(1,2-d)imidazol-8-ol has been studied for its material science applications. It has been used as a building block for the synthesis of functional materials, such as fluorescent dyes, sensors, and polymers.
Wirkmechanismus
The mechanism of action of Naphth(1,2-d)imidazol-8-ol is not fully understood. However, it has been proposed that Naphth(1,2-d)imidazol-8-ol exerts its biological activity by modulating various signaling pathways. For example, Naphth(1,2-d)imidazol-8-ol has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Naphth(1,2-d)imidazol-8-ol has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and diabetes.
Biochemische Und Physiologische Effekte
Naphth(1,2-d)imidazol-8-ol has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. Naphth(1,2-d)imidazol-8-ol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Naphth(1,2-d)imidazol-8-ol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Naphth(1,2-d)imidazol-8-ol is also stable under various reaction conditions, making it a versatile building block for the synthesis of various compounds. However, Naphth(1,2-d)imidazol-8-ol has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for Naphth(1,2-d)imidazol-8-ol research. One potential direction is the development of Naphth(1,2-d)imidazol-8-ol-based drugs for the treatment of neurodegenerative diseases. Another direction is the optimization of Naphth(1,2-d)imidazol-8-ol-based catalysts for various reactions. Naphth(1,2-d)imidazol-8-ol can also be used as a building block for the synthesis of new functional materials with unique properties. Additionally, the mechanism of action of Naphth(1,2-d)imidazol-8-ol needs to be further elucidated to fully understand its biological activity.
Synthesemethoden
The synthesis of Naphth(1,2-d)imidazol-8-ol involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form Naphth(1,2-d)imidazol-8-ol. The yield of Naphth(1,2-d)imidazol-8-ol can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Eigenschaften
CAS-Nummer |
74381-61-6 |
|---|---|
Produktname |
Naphth(1,2-d)imidazol-8-ol |
Molekularformel |
C11H8N2O |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3H-benzo[e]benzimidazol-8-ol |
InChI |
InChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13) |
InChI-Schlüssel |
RPDZLMLGUVJIQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
Andere CAS-Nummern |
74381-61-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




